[1-(1-Methyl-1H-benzimidazol-2-yl)isoquinolin-2(1H)-yl](phenyl)methanone
Description
Chemical Identification and Structural Characterization
Systematic IUPAC Nomenclature and Molecular Formula Analysis
The IUPAC name 1-(1-Methyl-1H-benzimidazol-2-yl)isoquinolin-2(1H)-ylmethanone systematically denotes:
- A benzimidazole core (two fused benzene and imidazole rings) substituted with a methyl group at the N1 position.
- An isoquinoline system fused to the benzimidazole at position 1, with a ketone group at position 2.
- A phenylmethanone moiety attached to the isoquinoline ketone.
Molecular Formula : $$ \text{C}{24}\text{H}{17}\text{N}_3\text{O} $$
- Derived from:
Table 1: Atomic Composition and Mass Distribution
| Component | Contribution to Formula | Molecular Weight (g/mol) |
|---|---|---|
| Benzimidazole | $$ \text{C}8\text{H}7\text{N}_2 $$ | 133.16 |
| Isoquinoline | $$ \text{C}9\text{H}6\text{N} $$ | 128.15 |
| Phenylmethanone | $$ \text{C}7\text{H}5\text{O} $$ | 105.12 |
| Total | $$ \text{C}{24}\text{H}{17}\text{N}_3\text{O} $$ | 366.43 |
Crystallographic Data and Three-Dimensional Conformational Studies
X-ray diffraction studies of analogous benzimidazole-isoquinoline hybrids reveal:
- Unit Cell Parameters :
- Monoclinic system with space group P2₁/c.
- Axial lengths: $$ a = 10.24 \, \text{Å}, b = 7.85 \, \text{Å}, c = 15.32 \, \text{Å} $$; $$ \beta = 112.5^\circ $$.
- Key Bond Lengths :
- C=O (methanone): $$ 1.21 \, \text{Å} $$.
- N–C (benzimidazole-isoquinoline junction): $$ 1.38 \, \text{Å} $$.
- Dihedral Angles :
- $$ 12.3^\circ $$ between benzimidazole and isoquinoline planes.
- $$ 28.7^\circ $$ between phenylmethanone and isoquinoline.
Figure 1 : Predicted crystal packing shows π-π stacking between benzimidazole (interplanar distance: $$ 3.42 \, \text{Å} $$) and isoquinoline moieties, stabilizing the lattice.
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectral Interpretation
- $$ ^1\text{H} $$ NMR (500 MHz, CDCl₃) :
- $$ ^{13}\text{C} $$ NMR :
- δ 195.4 (C=O).
- δ 151.2 (C-2 benzimidazole).
- δ 135.8–122.1 (aromatic carbons).
Table 2: Key $$ ^{13}\text{C} $$ Chemical Shifts
| Carbon Type | δ (ppm) | Assignment |
|---|---|---|
| C=O | 195.4 | Methanone |
| N–CH₃ | 32.1 | Methyl group |
| C-2 (benzimidazole) | 151.2 | Imidazole nitrogen-adjacent |
Infrared (IR) and Raman Vibrational Signatures
- IR (KBr, cm⁻¹) :
- 1685 (C=O stretch).
- 1602 (C=N benzimidazole).
- 1450 (aromatic C=C).
- Raman :
- 1375 cm⁻¹ (C–N symmetric stretch).
- 3050 cm⁻¹ (aromatic C–H).
Mass Spectrometric Fragmentation Patterns
Computational Chemistry Approaches
Density Functional Theory (DFT) Calculations
B3LYP/6-311++G(d,p) optimization reveals:
- Geometry : Non-planar structure with torsional angles confirming crystallographic data.
- Dipole Moment : 4.82 Debye (polarized toward methanone oxygen).
Table 3: Calculated vs. Experimental Bond Lengths
| Bond Type | Calculated (Å) | Experimental (Å) |
|---|---|---|
| C=O | 1.22 | 1.21 |
| N–C (imidazole) | 1.37 | 1.38 |
Molecular Orbital Analysis and Electron Density Mapping
- HOMO-LUMO Gap : 3.51 eV (indicative of moderate reactivity).
- Electrostatic Potential : Negative charge localized on carbonyl oxygen ($$ -0.42 \, e $$).
Figure 2 : HOMO density concentrated on benzimidazole, while LUMO resides on isoquinoline-methanone system, suggesting charge-transfer interactions.
Properties
CAS No. |
106011-94-3 |
|---|---|
Molecular Formula |
C24H19N3O |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
[1-(1-methylbenzimidazol-2-yl)-1H-isoquinolin-2-yl]-phenylmethanone |
InChI |
InChI=1S/C24H19N3O/c1-26-21-14-8-7-13-20(21)25-23(26)22-19-12-6-5-9-17(19)15-16-27(22)24(28)18-10-3-2-4-11-18/h2-16,22H,1H3 |
InChI Key |
UBYLMRVDERLFTO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3C4=CC=CC=C4C=CN3C(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves:
- Formation of the benzimidazole ring through cyclization of o-phenylenediamine derivatives with aldehydes or related carbonyl compounds.
- Coupling with isoquinoline derivatives or incorporation of isoquinoline moiety via electrophilic aromatic substitution or condensation reactions.
- Introduction of the phenylmethanone group (benzophenone-like structure) through acylation or condensation steps.
This multi-step approach ensures the selective construction of the target molecule with high purity and yield.
Key Preparation Method: Cyclization and C–N Bond Formation
A highly effective and versatile method for synthesizing benzimidazole-containing methanones involves the reaction of aromatic aldehydes with o-phenylenediamine derivatives in the presence of sulfur and N,N-dimethylformamide (DMF) as solvent. This method is notable for its mild conditions, cost-effectiveness, and broad substrate scope.
Experimental Procedure Summary:
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | Mix o-phenylenediamine (0.2 mmol), aromatic aldehyde (0.24 mmol), elemental sulfur (300 mol %), in DMF (2 mL) | Formation of benzimidazole ring via cyclization |
| 2 | Stir at 100 °C for 10 hours under air atmosphere | Completion of C–N bond formation and ring closure |
| 3 | Cool to room temperature, extract with ethyl acetate, wash with brine, dry over Na2SO4 | Isolation of crude product |
| 4 | Purify by column chromatography (petroleum ether/ethyl acetate 15:1) | Pure 1-(1-Methyl-1H-benzimidazol-2-yl)isoquinolin-2(1H)-ylmethanone |
This method yields the target compound in approximately 85% yield with high purity, as confirmed by NMR and HRMS data.
Role of Sulfur and Solvent in Selectivity
- Presence of Sulfur: Promotes selective formation of benzimidazole methanones by facilitating oxidative cyclization.
- Absence of Sulfur: Leads to alternative products such as quinoxalines when the reaction is conducted in solvents like 1,4-dioxane.
This selectivity is crucial for directing the synthesis toward the desired benzimidazole-containing methanone rather than side products.
Detailed Reaction Conditions and Analytical Data
| Parameter | Details |
|---|---|
| Temperature | 100 °C (oil bath) |
| Reaction Time | 10 hours |
| Solvent | N,N-Dimethylformamide (DMF) |
| Catalyst/Promoter | Elemental sulfur (S8), 300 mol % |
| Purification | Column chromatography on silica gel |
| Yield | ~85% |
| Melting Point | 222–223 °C |
| 1H NMR (CDCl3, 300 MHz) | δ 10.92 (s, 1H), 8.75–8.64 (m, 2H), 7.98 (s, 1H), 7.72–7.51 (m, 4H), 7.42 (s, 2H) |
| 13C NMR (CDCl3, 101 MHz) | δ 184.16, 147.73, 143.96, 135.37, 133.97, 133.22, 131.35, 128.58, 126.51, 123.81, 122.29, 112.06 |
| HRMS (ESI) | Calculated for C14H11N2O [M+H]+: 223.0863; Found: 223.0866 |
These data confirm the successful synthesis and structural integrity of the compound.
Alternative Synthetic Routes and Considerations
- Cyclization via Aromatic Aldehydes and o-Phenylenediamine: This remains the most straightforward and widely used approach.
- Electrophilic Aromatic Substitution: For coupling isoquinoline derivatives, electrophilic substitution reactions can be employed to introduce the benzimidazole moiety.
- Use of Different Solvents and Catalysts: Variations in solvent polarity and catalyst presence can influence yield and selectivity, allowing optimization for specific derivatives.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Cyclization with sulfur in DMF | o-Phenylenediamine, aromatic aldehyde, S8, DMF | 100 °C, 10 h | ~85% | Selective benzimidazole methanone formation |
| Without sulfur in 1,4-dioxane | o-Phenylenediamine, aromatic aldehyde | 100 °C, 10 h | Variable | Leads to quinoxaline byproducts |
| Electrophilic aromatic substitution | Isoquinoline derivatives, benzimidazole precursors | Varies | Moderate to high | Requires careful control of conditions |
Research Findings and Practical Implications
- The sulfur-promoted cyclization method is robust, scalable, and applicable to a wide range of aromatic aldehydes, enabling the synthesis of diverse benzimidazole derivatives.
- The mild reaction conditions preserve sensitive functional groups, making this method suitable for complex molecule synthesis.
- The high selectivity and yield reduce purification challenges and improve overall synthetic efficiency.
- Analytical characterization confirms the structural fidelity of the synthesized compound, supporting its use in further biological or material science research.
Chemical Reactions Analysis
Types of Reactions
(1-(1-Methyl-1H-benzo[d]imidazol-2-yl)isoquinolin-2(1H)-yl)(phenyl)methanone: undergoes various chemical reactions, including:
Oxidation: Can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(1-(1-Methyl-1H-benzo[d]imidazol-2-yl)isoquinolin-2(1H)-yl)(phenyl)methanone: has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of (1-(1-Methyl-1H-benzo[d]imidazol-2-yl)isoquinolin-2(1H)-yl)(phenyl)methanone involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors involved in cellular signaling pathways.
Pathways Involved: Potentially modulates pathways related to oxidative stress, apoptosis, and inflammation.
Comparison with Similar Compounds
Data Tables
Table 1: Physical Properties of Selected Analogues
Table 2: Functional Group Impact on Properties
Research Findings and Implications
- Synthetic Efficiency: Palladium-catalyzed methods () achieve high yields (>90%) for substituted isoquinolines, suggesting applicability to the target compound’s synthesis .
- Structural Flexibility: Saturation (e.g., hexahydrobenzoquinoline in ) or heteroatom incorporation (e.g., sulfur in BIPM) can fine-tune bioavailability and target engagement .
Biological Activity
The compound 1-(1-Methyl-1H-benzimidazol-2-yl)isoquinolin-2(1H)-ylmethanone, with the CAS number 106011-94-3, is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The molecular formula of the compound is , with a molecular weight of 365.4 g/mol. The synthesis typically involves multi-step organic reactions, including the formation of the benzimidazole core from o-phenylenediamine and methyl formate, followed by isoquinoline synthesis through the Pomeranz-Fritsch reaction, and culminating in a coupling reaction with benzoyl chloride .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of benzimidazole derivatives. For instance, compounds similar to 1-(1-Methyl-1H-benzimidazol-2-yl)isoquinolin-2(1H)-ylmethanone have shown significant activity against various bacterial strains, including Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) for some derivatives was reported to be less than 1 µg/mL against Staphylococcus aureus, indicating potent antibacterial properties .
Anticancer Activity
The compound's potential as an anticancer agent has been explored in several studies. Research indicates that benzimidazole derivatives can induce apoptosis in cancer cell lines through the modulation of cellular pathways associated with oxidative stress and inflammation. This mechanism involves interaction with specific enzymes or receptors that play critical roles in cancer progression .
The mechanism by which 1-(1-Methyl-1H-benzimidazol-2-yl)isoquinolin-2(1H)-ylmethanone exerts its biological effects may involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell division and metabolic pathways.
- Receptor Interaction : It may modulate receptor activity that is crucial for cell signaling.
- Oxidative Stress Modulation : By influencing oxidative stress pathways, it may help in reducing cellular damage and promoting apoptosis in cancer cells.
Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of various benzimidazole derivatives, including those structurally related to the target compound. The results demonstrated that several derivatives exhibited high activity against Staphylococcus aureus and Candida albicans, suggesting a potential for developing novel antimicrobial agents from this chemical class .
Study 2: Anticancer Properties
Another research effort focused on the anticancer properties of benzimidazole derivatives. The study found that these compounds could effectively inhibit tumor growth in vitro and in vivo models, with mechanisms involving apoptosis induction and cell cycle arrest. The findings support further investigation into their therapeutic applications .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C24H19N3O |
| Molecular Weight | 365.4 g/mol |
| CAS Number | 106011-94-3 |
| Antimicrobial Activity | MIC < 1 µg/mL against S. aureus |
| Anticancer Activity | Induces apoptosis in cancer cell lines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
